

VCC234718: An In-Depth Technical Guide to a Potent FAK Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VCC234718

Cat. No.: B13443546

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

VCC234718, also known as VS-4718 and PND-1186, is a potent and selective, orally bioavailable, small-molecule inhibitor of Focal Adhesion Kinase (FAK).^{[1][2]} FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways involved in cell survival, proliferation, migration, and angiogenesis.^{[3][4][5]} Overexpression and constitutive activation of FAK are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, key experimental data, and relevant protocols for **VCC234718**.

Chemical Structure and Properties

VCC234718 is a substituted pyridine derivative with the following chemical identity:

Identifier	Value
IUPAC Name	2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide[1]
Molecular Formula	C25H26F3N5O3[1]
Molecular Weight	501.5 g/mol [1]
CAS Number	1061353-68-1[1]
PubChem CID	25073775[1]
SMILES	CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC[1]
Solubility	Soluble to 100 mM in DMSO
Physical Appearance	White crystalline powder

Mechanism of Action

VCC234718 functions as a reversible and highly specific inhibitor of FAK.[6][7] By binding to the ATP-binding pocket of the FAK kinase domain, it prevents the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[1] This autophosphorylation event is a critical step in the activation of FAK and the subsequent recruitment of other signaling proteins, such as Src family kinases.

Inhibition of FAK activation by **VCC234718** disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation and survival.[1] Furthermore, **VCC234718** has been shown to modulate the Wnt/β-catenin signaling pathway, a key regulator of cancer stem cells.[8][9][10][11] This multifaceted mechanism of action contributes to its potent anti-tumor and anti-metastatic properties.

Quantitative Biological Data

The biological activity of **VCC234718** has been characterized in a variety of preclinical models.

Table 1: In Vitro Potency of VCC234718

Assay Type	Target	Cell Line	IC50	Reference
In Vitro Kinase Assay	Recombinant FAK	-	1.5 nM	[2][6][7][12][13][14]
Cellular FAK Inhibition	FAK (pTyr-397)	Breast Carcinoma	~100 nM	[2][6][7][13][15]
In Vitro Cell Proliferation	Pediatric Tumor Panel	-	Median relative IC50 of 1.22 μM	[2][13][14][16]

Table 2: In Vivo Efficacy of VCC234718

Cancer Model	Animal Model	Dosing Regimen	Key Findings	Reference
Orthotopic Breast Carcinoma	Mice	150 mg/kg, oral, twice daily	Significantly inhibited tumor growth and spontaneous lung metastasis.	[12]
Subcutaneous Breast Carcinoma (4T1)	Mice	100 mg/kg, subcutaneous	Inhibited tumor growth by inducing apoptosis.	[17]
Pediatric Tumor Xenografts	Mice	50 mg/kg, oral, twice daily for 21 days	Induced significant differences in event-free survival in 18 of 36 solid tumor xenografts.	[2][13][14][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize **VCC234718**.

In Vitro FAK Kinase Assay

This assay quantifies the direct inhibitory effect of **VCC234718** on FAK enzymatic activity.

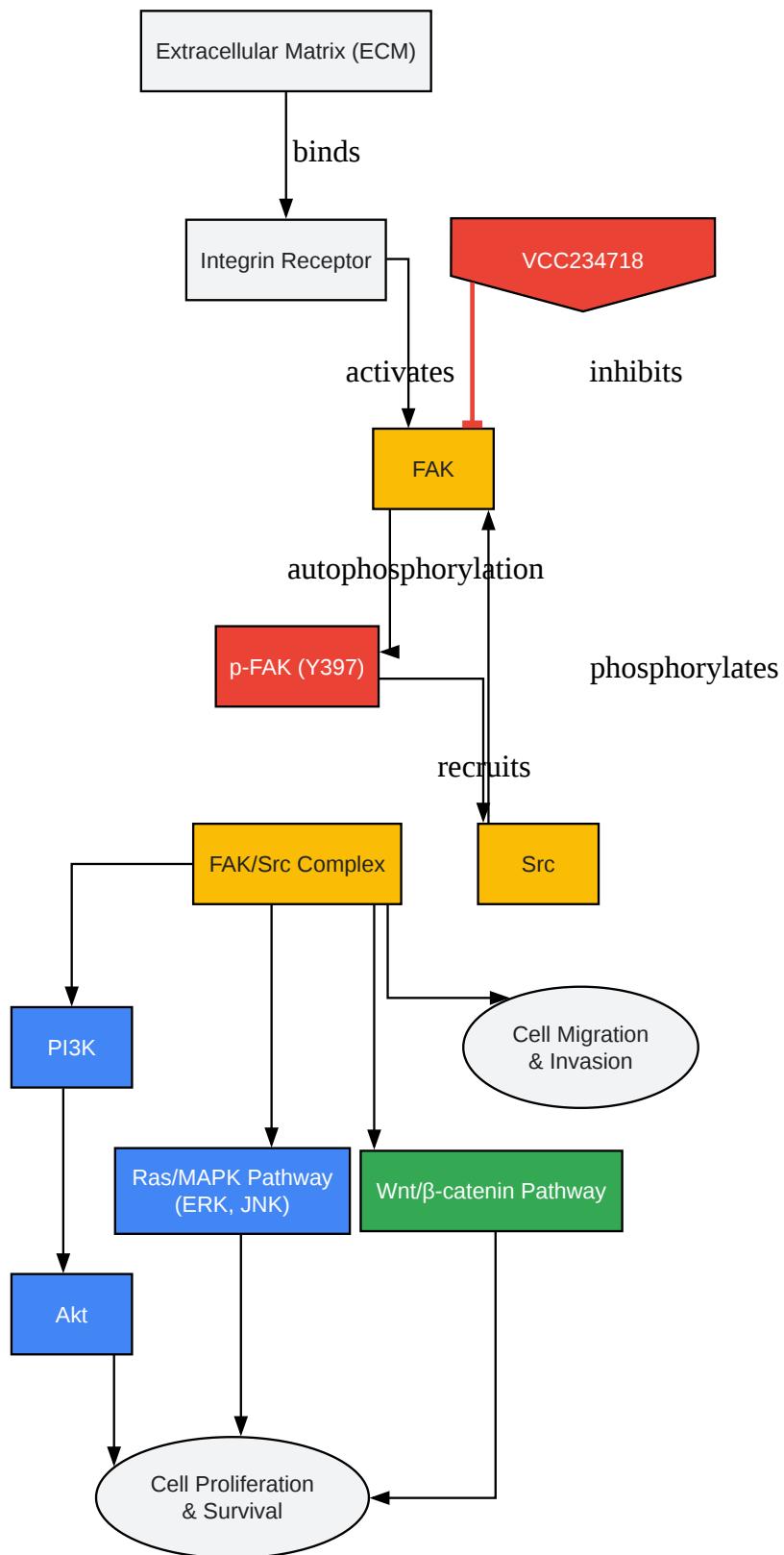
- Principle: A recombinant FAK enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured.
- Protocol Outline:
 - Recombinant FAK is added to a reaction buffer containing a kinase substrate.
 - **VCC234718** is added at a range of concentrations.
 - The kinase reaction is initiated by the addition of ATP.
 - After incubation, the reaction is stopped, and the level of substrate phosphorylation is quantified, typically using an ELISA-based method with a phospho-specific antibody.
 - IC₅₀ values are calculated from the dose-response curve.[\[17\]](#)

Soft Agar Colony Formation Assay

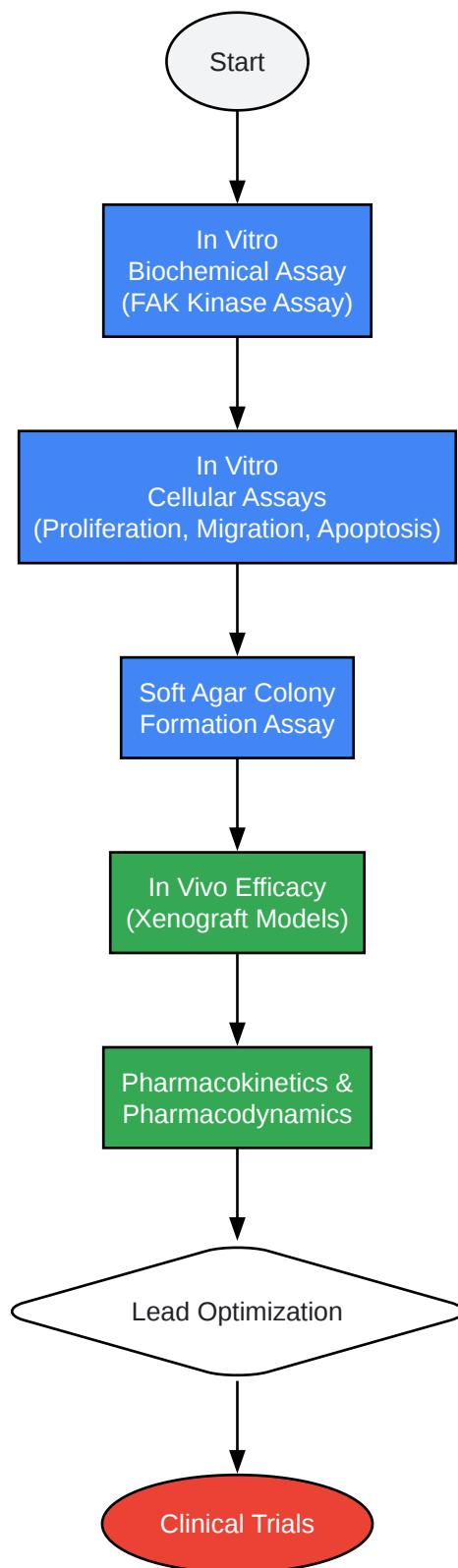
This assay assesses the effect of **VCC234718** on anchorage-independent growth, a hallmark of cancer cells.

- Principle: Cancer cells are cultured in a semi-solid agar matrix, which prevents attachment to a solid surface. Only transformed cells can proliferate and form colonies in this environment.
[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Protocol Outline:
 - A base layer of agar in culture medium is allowed to solidify in a culture dish.
 - A top layer of agar containing a single-cell suspension of cancer cells and varying concentrations of **VCC234718** is poured over the base layer.
 - The plates are incubated for 2-3 weeks to allow for colony formation.

- Colonies are stained (e.g., with crystal violet) and counted.[18][19][20][21][22] The size and number of colonies are compared between treated and untreated cells.[17]


In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of **VCC234718** in a living organism.


- Principle: Human or murine cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The mice are then treated with **VCC234718**, and the effect on tumor growth and metastasis is monitored.
- Protocol Outline:
 - Cancer cells are injected subcutaneously or orthotopically into mice.
 - Once tumors are established, mice are randomized into control and treatment groups.
 - VCC234718** is administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at a specified dose and schedule.
 - Tumor volume is measured regularly.
 - At the end of the study, tumors and relevant organs (e.g., lungs for metastasis) are harvested for further analysis, such as immunohistochemistry for markers of proliferation and apoptosis.[2][13]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by **VCC234718** and a typical experimental workflow for its evaluation.

[Click to download full resolution via product page](#)

Caption: FAK Signaling Pathway and Inhibition by **VCC234718**.

[Click to download full resolution via product page](#)

Caption: A General Experimental Workflow for FAK Inhibitor Evaluation.

Synthesis

A detailed, step-by-step synthesis protocol for **VCC234718** is not publicly available in the reviewed scientific literature and is likely considered proprietary information. However, the synthesis of related trifluoromethylpyridine-containing compounds often involves multi-step processes that may include nucleophilic aromatic substitution and amide coupling reactions.

Conclusion

VCC234718 is a well-characterized, potent, and selective FAK inhibitor with demonstrated anti-tumor and anti-metastatic activity in preclinical models. Its ability to target a key node in cancer cell signaling, including the FAK and Wnt/β-catenin pathways, makes it a valuable tool for cancer research and a promising candidate for further clinical development. This guide provides a foundational understanding of **VCC234718** for researchers and drug development professionals seeking to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vs-4718 | C25H26F3N5O3 | CID 25073775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Crosstalk between FAK and Wnt Signaling Pathways in Cancer and Its Therapeutic Implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Initial testing of VS-4718, a novel inhibitor of focal adhesion kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 19. artscimedia.case.edu [artscimedia.case.edu]
- 20. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VCC234718: An In-Depth Technical Guide to a Potent FAK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13443546#vcc234718-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com